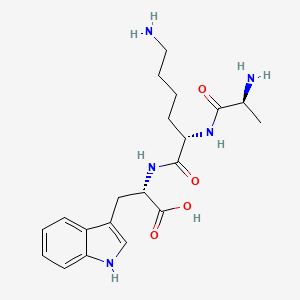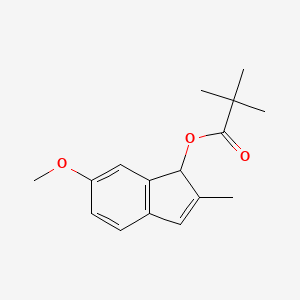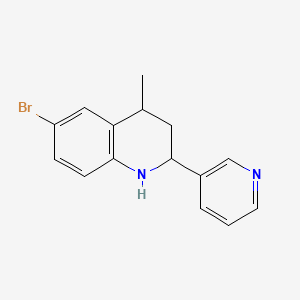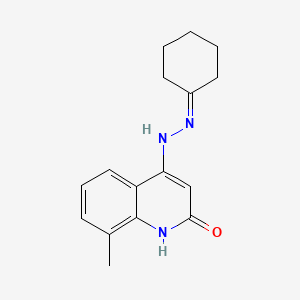![molecular formula C25H52O3Si2 B12594430 (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol CAS No. 649755-88-4](/img/structure/B12594430.png)
(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol is a complex organic molecule featuring multiple stereocenters and protective groups. This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl and triethylsilyl groups, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol typically involves multiple steps, including the protection of hydroxyl groups and the formation of double bonds. The tert-butyl(dimethyl)silyl and triethylsilyl groups are introduced to protect the hydroxyl functionalities during the synthetic process. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride, often in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of protective groups is crucial to prevent unwanted side reactions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The protective groups can be removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) can be used to remove silyl protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protective groups allow for selective reactions to occur at specific sites on the molecule.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways, particularly those involving silyl-protected intermediates.
Medicine
In medicine, this compound could serve as a precursor for the synthesis of pharmaceutical agents, especially those requiring selective protection and deprotection steps during synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring high precision and purity.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets, primarily through its hydroxyl and silyl groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-tert-Butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone
- tert-Butyl(dimethyl)silyl-protected alcohols
Uniqueness
What sets (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol apart is its combination of multiple protective groups and stereocenters, which allows for highly selective reactions. This makes it a valuable intermediate in complex synthetic pathways.
Properties
CAS No. |
649755-88-4 |
|---|---|
Molecular Formula |
C25H52O3Si2 |
Molecular Weight |
456.8 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dien-1-ol |
InChI |
InChI=1S/C25H52O3Si2/c1-13-17-18-20(5)23(28-30(14-2,15-3)16-4)22(7)24(21(6)19-26)27-29(11,12)25(8,9)10/h13,17-18,20-24,26H,1,14-16,19H2,2-12H3/t20-,21-,22+,23-,24+/m0/s1 |
InChI Key |
VMUDGOXNJDZEEW-OSFFKXSWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)
![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)

![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)

![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


